molecular formula C11H9BrN2O3 B12068664 3-Bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid

3-Bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid

Cat. No.: B12068664
M. Wt: 297.10 g/mol
InChI Key: MHHQZNXWURWRLD-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-pyrazol-4-yl)benzoic acid , is a chemical compound with the molecular formula C₁₁H₁₀N₂O₂. It consists of a benzene ring substituted with a bromine atom and a pyrazole ring linked via an ether linkage. This compound belongs to the class of imidazole-containing molecules, which exhibit intriguing chemical and biological properties .

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 3-bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid. One common approach involves the reaction of 3-bromobenzoic acid with 1-methyl-1H-pyrazole in the presence of appropriate reagents. The detailed reaction conditions and mechanisms can vary, but this general strategy yields the desired compound.

Industrial Production:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.

Chemical Reactions Analysis

Reactivity::

    Substitution Reactions: The bromine atom in 3-bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid makes it susceptible to nucleophilic substitution reactions.

    Acid-Base Properties: Due to the presence of imidazole-like nitrogen atoms, it exhibits both acidic and basic properties.

Common Reagents and Conditions::

    Bromination: Bromine or N-bromosuccinimide (NBS) can be used for bromination.

    Ether Formation: The ether linkage is typically formed using acid-catalyzed conditions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.

Major Products:: The primary product of the reactions described above is this compound itself.

Scientific Research Applications

3-Bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid finds applications in various fields:

    Medicine: It may serve as a scaffold for drug development due to its unique structure.

    Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

    Biology: Its interactions with biological targets are of interest.

Mechanism of Action

The precise mechanism by which this compound exerts its effects depends on its specific applications. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While no direct analogs are mentioned, 3-bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid can be compared with other imidazole-containing compounds in terms of reactivity, biological activity, and structural features.

Properties

Molecular Formula

C11H9BrN2O3

Molecular Weight

297.10 g/mol

IUPAC Name

3-bromo-4-(1-methylpyrazol-4-yl)oxybenzoic acid

InChI

InChI=1S/C11H9BrN2O3/c1-14-6-8(5-13-14)17-10-3-2-7(11(15)16)4-9(10)12/h2-6H,1H3,(H,15,16)

InChI Key

MHHQZNXWURWRLD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)OC2=C(C=C(C=C2)C(=O)O)Br

Origin of Product

United States

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